1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
Overview
Description
1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride is a useful research compound. Its molecular formula is C40H48Cl4N6O2S2 and its molecular weight is 850.8. The purity is usually 95%.
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Scientific Research Applications
Carbon-14 Labeling of Quetiapine
Researchers have focused on synthesizing carbon-14 labeled analogs of Quetiapine for better understanding its metabolic and pharmacokinetic properties. Saadatjoo et al. (2016) developed a method for the synthesis of a carbon-14 labeled version of Quetiapine, which can be essential for tracing the drug's pathway in biological systems (Saadatjoo et al., 2016).
Structural Analysis and Synthesis
The structural properties and synthesis methods of Quetiapine and its derivatives are a major area of research. Shen et al. (2012) studied the structure of Quetiapine N-oxide–fumaric acid, providing insights into its molecular conformation (Shen et al., 2012). Mahale et al. (2008) reported a green process for the synthesis of this compound, highlighting an environmentally friendly approach (Mahale et al., 2008).
Anticancer Activity
Gudisela et al. (2017) designed and synthesized derivatives of Quetiapine, assessing their anticancer activities against various human cancer cell lines. This research suggests potential therapeutic applications of these derivatives in cancer treatment (Gudisela et al., 2017).
Impurity Identification and Characterization
The identification and characterization of impurities in Quetiapine fumarate during its synthesis are crucial for ensuring drug quality and safety. Bharathi et al. (2008) conducted detailed studies on this aspect (Bharathi et al., 2008).
Green Synthesis Methods
The development of green and efficient synthesis methods for Quetiapine is an area of significant interest. Mahmoodi et al. (2015) described a one-pot synthesis of Quetiapine using environmentally friendly reagents, demonstrating the importance of sustainable practices in pharmaceutical manufacturing (Mahmoodi et al., 2015).
Biological Activities
Apart from its well-known use in psychiatry, the biological activities of Quetiapine and its derivatives have been explored in various contexts. For instance, Tailor et al. (2014) evaluated the antimicrobial properties of certain derivatives, indicating their potential in fighting bacterial infections (Tailor et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of this compound is dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Biochemical Pathways
The compound’s interaction with dopamine receptors suggests it may influence neurotransmission pathways . These pathways are crucial for transmitting signals in the brain. Alterations in these pathways can have significant effects on mood, cognition, and behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxidation or other environmental conditions.
Biochemical Analysis
Biochemical Properties
1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride plays a pivotal role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity. This compound is known to bind with dopamine receptors, influencing neurotransmission and other neurological processes . The nature of these interactions involves binding to receptor sites, altering the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect dopamine receptors, impacting neurotransmission and related cellular activities . Additionally, it can alter the expression of genes involved in cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, inhibiting or activating their function . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s interaction with enzymes can result in inhibition or activation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can affect its efficacy and impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects on cellular function include alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant adverse effects . At higher doses, toxic effects such as cellular damage and altered metabolic processes have been observed. Threshold effects include changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism involves enzymatic reactions that modify its structure, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. The localization can influence the compound’s activity, stability, and interactions with other biomolecules.
Properties
IUPAC Name |
6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine;tetrahydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N6O2S2.4ClH/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40;;;;/h1-16H,17-30H2;4*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXLSRBGMPZLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48Cl4N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.